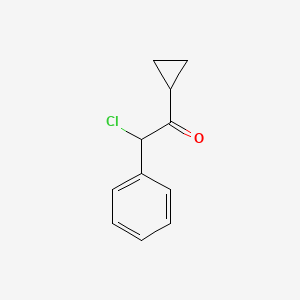

2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclopropyl-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPXYVDOQWHIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of 2 Chloro 1 Cyclopropyl 2 Phenylethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, facilitating the displacement of the chloride ion.

Displacement of the α-Chlorine Atom by Various Nucleophiles (e.g., Amines, Thiols)

2-Chloro-1-cyclopropyl-2-phenylethan-1-one readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

With amine nucleophiles, the reaction yields α-amino ketones. Primary and secondary amines can react to form the corresponding secondary and tertiary α-amino ketones, respectively. savemyexams.com However, the primary amine products are themselves nucleophilic and can react further with the starting material, potentially leading to multiple alkylations. chemguide.co.uk To favor the formation of the primary amine product, a large excess of the amine nucleophile is often used. savemyexams.comchemguide.co.uk

Similarly, thiols and their corresponding thiolates are excellent nucleophiles for this transformation, producing α-thio ketones. These reactions are generally efficient due to the high nucleophilicity of sulfur compounds.

The general scheme for these substitutions is as follows:

Interactive Table 1: Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Type | Product Class |

| R-NH₂ (e.g., Methylamine) | Primary Amine | α-(Alkylamino) ketone |

| R₂NH (e.g., Dimethylamine) | Secondary Amine | α-(Dialkylamino) ketone |

| R-SH (e.g., Ethanethiol) | Thiol | α-(Alkylthio) ketone |

Formation of Heterocyclic Scaffolds via Intramolecular Cyclization

The bifunctional nature of α-halo ketones makes them valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.orgnih.gov While direct intramolecular cyclization of this compound is not feasible without a tethered nucleophile, its derivatives can be designed to undergo such reactions.

For instance, if a nucleophilic group (like a hydroxyl or an amino group) is present in the phenyl ring or is introduced by a prior reaction, an intramolecular cyclization can occur. This process involves the tethered nucleophile attacking the electrophilic α-carbon, displacing the chloride and forming a new ring. This strategy is a common method for constructing five or six-membered heterocyclic rings, such as benzofurans or indoles, depending on the nature and position of the nucleophilic group. nih.gov The reaction pathway is dictated by the length and flexibility of the tether connecting the nucleophile and the electrophilic center.

Reduction Chemistry of the Carbonyl and Halide Functionalities

The molecule possesses two primary reducible functional groups: the ketone carbonyl and the carbon-chlorine bond. The choice of reducing agent and reaction conditions allows for the chemoselective reduction of one group in the presence of the other.

Chemoselective Reduction of the Carbonyl Group to Corresponding Alcohols (e.g., using Sodium Borohydride)

The carbonyl group of a ketone can be selectively reduced to a secondary alcohol using mild hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is highly effective for reducing aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as esters, amides, and, importantly, alkyl halides under standard conditions. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the corresponding alcohol, 2-chloro-1-cyclopropyl-2-phenylethan-1-ol. libretexts.orglibretexts.org The carbon-chlorine bond remains intact throughout this process, demonstrating the high chemoselectivity of the reduction.

Interactive Table 2: Chemoselective Carbonyl Reduction

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-Chloro-1-cyclopropyl-2-phenylethan-1-ol |

Dehalogenative Reduction for Alkane Formation or Deuterium (B1214612) Labeling

The carbon-chlorine bond can be cleaved through reductive dehalogenation processes, typically mediated by metals. This transformation is useful for synthesizing the corresponding dehalogenated ketone or for introducing isotopic labels.

The reductive dehalogenation of α-halo ketones can be effectively achieved using two-electron reducing agents, with zinc metal being a prominent example. wikipedia.org The reaction is thought to proceed through the oxidative addition of zinc into the carbon-chlorine bond, forming an organozinc intermediate, specifically a zinc enolate. wikipedia.org

This reactive intermediate can then be quenched with a proton source. If water (H₂O) is used, the zinc enolate is protonated to yield the parent ketone, 1-cyclopropyl-2-phenylethan-1-one. This method provides a pathway to remove the α-halogen selectively. nih.gov

Furthermore, this reaction is a valuable tool for isotopic labeling. By using a deuterium source such as deuterium oxide (D₂O) to quench the organozinc intermediate, a deuterium atom can be specifically incorporated at the α-position. semanticscholar.org This provides a straightforward method for synthesizing α-deuterated ketones, which are useful as standards in mass spectrometry or for mechanistic studies.

Interactive Table 3: Metal-Mediated Dehalogenation

| Reagent System | Quenching Agent | Product |

| Zinc (Zn) | H₂O | 1-Cyclopropyl-2-phenylethan-1-one |

| Zinc (Zn) | D₂O | 1-Cyclopropyl-2-deutero-2-phenylethan-1-one |

Radical Processes in C(sp3)-D Bond Formation

The formation of a carbon-deuterium (C-D) bond at the α-position of a ketone, replacing the chlorine atom in this compound, can be achieved through radical-mediated processes. These reactions typically involve the generation of a radical intermediate at the carbon bearing the halogen, which is subsequently quenched by a deuterium source.

Recent advancements in radical chemistry have led to diverse and mild strategies for deuterium atom installation. researchgate.net For a substrate like this compound, a potential pathway involves a single-electron transfer (SET) to the molecule, inducing the cleavage of the carbon-chlorine bond to form a carbon-centered radical. This radical intermediate is then trapped by a suitable deuterium donor.

Deuterium labeling studies are crucial for elucidating reaction mechanisms, and various methods exist for introducing deuterium. acs.org For instance, photocatalytic methods can generate radicals under mild conditions. In a related context, the photocatalytic hydrogen-deuterium exchange (HDE) of the formyl C-H bond in aldehydes has been achieved using D₂O, facilitated by in-situ generated chlorine radicals. nih.gov A similar principle could be adapted, where a photoredox catalyst initiates the formation of the α-carbonyl radical from the chloro-precursor, which is then quenched by a deuterium source like deuterated water (D₂O) or other deuterated solvents.

Another approach involves copper-catalyzed redox-neutral processes. nih.gov In systems designed for controlled alkyl deuteration, a radical intermediate can be quenched by a deuterated source. nih.gov For this compound, a catalytic cycle could be envisioned where a transition metal catalyst facilitates the homolytic cleavage of the C-Cl bond, and the resulting radical is captured by a deuterium atom donor to form the C(sp3)-D bond. The efficiency and selectivity of such radical deuteration reactions depend on the choice of catalyst, radical initiator, and the deuterium source. researchgate.net

Carbon-Carbon Bond Forming Reactions

The chlorine atom at the α-position to the carbonyl group in this compound makes this C(sp3) center a viable electrophile for carbon-carbon bond formation via cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.comnih.gov

While classically applied to aryl halides (C(sp2)-X), the Suzuki-Miyaura reaction has been extended to include alkyl halides (C(sp3)-X). researchgate.net The coupling of this compound with an aryl boronic acid would proceed via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism for such a coupling includes three key steps:

Oxidative Addition : The low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-chlorine bond of the α-chloro ketone. This step can be challenging for C(sp3)-Cl bonds compared to their bromide or iodide counterparts. researchgate.net

Transmetalation : The aryl group is transferred from the boronic acid to the palladium center, forming a diorganopalladium(II) intermediate. This step is often facilitated by a base, which activates the boronic acid. youtube.com

Reductive Elimination : The two organic fragments (the α-keto alkyl group and the aryl group) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

A significant challenge in the cross-coupling of alkyl halides is the potential for β-hydride elimination from the organopalladium intermediate. nih.gov However, for this compound, the resulting intermediate lacks a β-hydrogen on the side of the newly formed bond, and the carbonyl group's electronics can influence the stability of the intermediate, potentially favoring the desired coupling. The use of specific ligands, such as bulky, electron-rich phosphines, is often crucial for promoting the efficient coupling of alkyl halides. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd Catalyst (e.g., Na₂PdCl₄), Ligand (e.g., TXPTS), Base | 1-Cyclopropyl-2,2-diphenylethan-1-one |

| This compound | 4-Methoxyphenylboronic acid | Pd Catalyst, Ligand, Base | 1-Cyclopropyl-2-(4-methoxyphenyl)-2-phenylethan-1-one |

The cyclopropyl (B3062369) ketone moiety is a strained ring system that can undergo a variety of ring-opening and rearrangement reactions, often triggered by catalysts, light, or heat. nih.govwikipedia.org The presence of the ketone (an electron-withdrawing group) and the adjacent phenyl group activates the cyclopropane (B1198618) ring, facilitating its cleavage.

One notable transformation is the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov This process involves the photoreduction of the ketone, which is activated by a Lewis acid, to generate a ring-opened distonic radical anion. This intermediate can then react with an alkene to form a five-membered carbocycle. nih.gov The cleavage of the cyclopropane ring is a key step in this cascade.

Furthermore, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions under specific solvent and temperature conditions to yield indenone and fluorenone structures. acs.org The reaction is thought to commence with a solvent-assisted ring-opening of the cyclopropyl ketone to form a zwitterionic intermediate, which then undergoes reorganization and further transformation. acs.org

| Reaction Type | Conditions | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Photoredox catalyst, Lewis acid, light | Ring-opened distonic radical anion | Substituted cyclopentanes | nih.gov |

| Ring-Opening/Recyclization Cascade | Heat, specific solvents (e.g., DMSO) | Zwitterionic species | Indenones, Fluorenones | acs.org |

| Asymmetric Ring-Opening | Chiral N,N′-dioxide/Sc(III) complex, nucleophile (e.g., β-naphthol) | Lewis acid-activated ketone | Chiral β-naphthol derivatives | rsc.org |

Halogenation can play a crucial role in the transformation of cyclopropane rings. In several natural product biosyntheses, a "cryptic halogenation" mechanism is employed to form cyclopropane rings. nih.gov This process involves the enzymatic halogenation of a substrate, which activates it for an intramolecular displacement reaction where the halogen acts as a leaving group to form the ring. nih.gov

Conversely, the introduction of a halogen can induce ring-opening. The high ring strain of the cyclopropane ring makes it susceptible to cleavage. While direct halogenation-induced ring-opening of this compound is not extensively documented, related principles suggest potential pathways. For instance, electrophilic addition of a halogen (e.g., Br₂) to the cyclopropane ring, activated by the adjacent ketone, could lead to a 1,3-dihalogenated product. The regioselectivity of this opening would be dictated by the stability of the resulting carbocationic intermediate. The phenyl and carbonyl groups would stabilize a positive charge on the adjacent carbon atoms, influencing which C-C bond of the cyclopropane ring cleaves.

The stereochemistry of substituents on the cyclopropane ring can significantly influence the regioselectivity and stereochemical outcome of its reactions. For cyclopropyl ketones, the relative orientation of the substituents (cis or trans) can dictate the pathway of ring-opening or rearrangement.

In photocatalytic cycloadditions, it has been observed that the ring-opening of cyclopropyl ketyl radicals can be reversible. nih.gov This reversibility allows for stereoconvergence, where a racemic mixture of a disubstituted cyclopropane can react to form a product with high diastereoselectivity and enantioselectivity. For example, a reaction starting with a cis-isomer of a substituted cyclopropyl ketone was observed to completely isomerize to the more stable trans-isomer before the reaction was complete, indicating that the ring cleavage is reversible. nih.gov This implies that while the initial stereochemistry can influence reaction rates, the final product distribution may be controlled by the thermodynamics of the intermediates. The stereochemical arrangement of groups in the transition states of these reactions often determines the final product's stereochemistry. chemistryworld.com

Reactions Involving Cyclopropyl Ring Opening or Rearrangements

Oxidation Reactions of the Ketone Moiety and Side Chains

The ketone functional group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a lactone for cyclic ketones) using a peroxy acid or hydrogen peroxide as the oxidant. acs.orgacs.orgmdpi.com

In the Baeyer-Villiger oxidation of an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent groups. The group that is more capable of stabilizing a positive charge in the transition state preferentially migrates. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. The cyclopropyl group has a high migratory aptitude, often comparable to or greater than that of a phenyl group.

Furthermore, the electronic nature of the aryl group can influence the regioselectivity. In a study on related aryl cyclopropyl ketones, it was shown that an electron-rich p-methoxyphenyl group led to regioselective oxidation resulting in one ester, while an electron-deficient p-trifluoromethylphenyl group resulted in the regiocomplementary product. nih.gov This provides a flexible strategy for directing the outcome of the oxidation based on the electronic properties of the substituents. nih.gov

| Starting Ketone Moiety | Oxidant (Example) | Reaction | Potential Product Type | Reference |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | m-CPBA (meta-Chloroperoxybenzoic acid) | Baeyer-Villiger Oxidation | Cyclopropyl ester or Phenyl ester | nih.govacs.org |

| Cyclic Ketone (for comparison) | Hydrogen Peroxide (H₂O₂) | Baeyer-Villiger Oxidation | Lactone | mdpi.com |

Radical Chemistry and Organometallic Transformations

Organozinc reagents, often generated in situ, are valuable intermediates in organic synthesis due to their moderate reactivity and high functional group tolerance. rsc.orgrsc.org The formation of an organozinc intermediate from this compound would typically involve the oxidative addition of metallic zinc into the carbon-chlorine bond. chemistryviews.org This process can be facilitated by activating the zinc metal, for instance, with iodine or 1,2-dibromoethane, to remove the passivating oxide layer. nih.gov

The resulting organozinc reagent, a zinc enolate also known as a Reformatsky reagent, would possess a nucleophilic carbon center. nih.govrsc.org These enolates are generally less reactive than their Grignard or organolithium counterparts, which prevents undesired side reactions such as self-condensation. nih.gov

The primary utility of such an intermediate would be in reactions analogous to the Reformatsky reaction, where it can add to various electrophiles. nih.govwikipedia.org For example, in the presence of an aldehyde or ketone, the organozinc intermediate would undergo a nucleophilic addition to the carbonyl carbon, forming a new carbon-carbon bond and, after an acidic workup, yielding a β-hydroxy ketone. The reaction is believed to proceed through a six-membered chair-like transition state. nih.govrsc.org

| Starting Material | Reagent | Intermediate | Potential Subsequent Reaction | Product Type |

|---|---|---|---|---|

| This compound | Zinc metal (activated) | Zinc enolate (Reformatsky reagent) | Addition to an aldehyde/ketone | β-Hydroxy ketone |

The formation of Grignard reagents from organic halides and magnesium metal is a fundamental transformation in organic chemistry. While often depicted as a straightforward insertion of magnesium into the carbon-halogen bond, the mechanism is complex and can involve radical and carbanionic intermediates. youtube.com The process is generally believed to be initiated by a single electron transfer (SET) from the surface of the magnesium metal to the organic halide. nih.govnih.gov

In the case of this compound, an SET would lead to the formation of a radical anion, which could then fragment to yield a carbon-centered radical and a chloride anion. This radical intermediate could then be reduced by another SET from the magnesium to form a carbanionic species, which then combines with MgX+ to form the Grignard reagent. nih.gov The existence of radical intermediates in Grignard reagent formation has been supported by studies using radical probes. chemistryviews.org

The reactivity of the formed Grignard reagent with other carbonyl compounds can also proceed through an SET mechanism, particularly with sterically hindered ketones or substrates with low reduction potentials. nih.govrsc.org This would generate a ketyl radical intermediate. However, for many additions to aldehydes and ketones, a concerted, two-electron pathway is favored. rsc.orgrsc.org

The presence of the carbonyl group in this compound could influence the stability and reactivity of any radical or carbanionic intermediates formed during metal-mediated reactions. The generation of such species offers pathways to various transformations beyond simple nucleophilic addition.

The photochemistry of α-halo ketones is characterized by the lability of the carbon-halogen bond upon photoexcitation. nih.gov Irradiation with ultraviolet light typically leads to the homolytic cleavage of the C-X bond, generating a ketonyl radical and a halogen radical. rsc.org The primary photochemical process for compounds like this compound would be the formation of a 1-cyclopropyl-2-oxo-2-phenylethyl radical and a chlorine radical.

The fate of these radical intermediates is highly dependent on the reaction conditions, including the solvent and the presence of other reactive species. nih.govrsc.org The ketonyl radical can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or addition to unsaturated systems like alkenes. rsc.org

While specific photoinduced cyclization cascades for this compound are not extensively documented, the radical intermediates generated photochemically are key precursors for such transformations. In principle, if the ketonyl radical were generated in the presence of a suitably positioned internal π-system, an intramolecular radical cyclization could be initiated. Cascade reactions, which involve a sequence of bond-forming events, can be triggered by such an initial cyclization, leading to the rapid construction of complex molecular architectures. nih.govnih.gov

For example, a related α-halo hydrazone has been shown to undergo photocatalytic radical cyclization with β-ketocarbonyls to form dihydropyrazoles. rsc.org This illustrates the potential for radical intermediates derived from α-halo carbonyl systems to participate in cyclization reactions. Photoinduced electron transfer (PET) is another important process where an excited state of a molecule is either oxidized or reduced, leading to the formation of radical ions that can initiate chemical reactions. youtube.comyoutube.com

| Process | Initiation | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Homolytic Cleavage | UV Irradiation | Ketonyl radical and Halogen radical | Hydrogen abstraction, Dimerization, Addition to alkenes |

| Photoinduced Electron Transfer (PET) | Photoexcitation and interaction with donor/acceptor | Radical ions | Initiation of radical-mediated reactions |

| Cyclization Cascade | Intramolecular trapping of radical intermediate | Cyclized radical | Formation of polycyclic structures |

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 1 Cyclopropyl 2 Phenylethan 1 One

Elucidation of Elimination Reaction Mechanisms

Characterization of Transition State Geometries (e.g., Four-Centered Cyclic Structures)

Theoretical studies on reactions involving similar α-chloro ketones suggest that the transition state geometry plays a pivotal role in determining the reaction's course. In the context of dehydrochlorination, a four-centered cyclic transition state is a proposed intermediate structure. This geometry involves the simultaneous interaction of a base with a proton, the breaking of the C-H and C-Cl bonds, and the formation of a new C=C double bond. The planarity and atomic distances within this cyclic structure are critical parameters that are often investigated using computational methods to understand the electronic and steric influences on the activation energy of the reaction.

Understanding Rearrangement Mechanisms

Beyond simple elimination, 2-Chloro-1-cyclopropyl-2-phenylethan-1-one is susceptible to various rearrangement reactions, driven by the release of ring strain from the cyclopropyl (B3062369) group or the migration of the phenyl group. These rearrangements are often facilitated by reagents such as Lewis acids or organometallic complexes.

Studies on Aryl Group Migrations in Organometallic Processes

In the presence of certain organometallic reagents or catalysts, α-halo ketones can undergo rearrangement reactions involving the migration of an adjacent group. For this compound, the phenyl (aryl) group can migrate. Mechanistic studies of related systems suggest that these processes can be initiated by the coordination of a metal to the carbonyl oxygen or the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon and can facilitate a 1,2-migration of the phenyl group. The result is the formation of a rearranged product, and the specific pathway often involves the formation of metallo-enolate or related organometallic intermediates. The nature of the metal and its ligands is critical in directing the course of these rearrangements.

Mechanistic Pathways of Cyclopropane (B1198618) Ring Isomerization and Ring Expansion/Contraction

The cyclopropyl group in this compound is a source of significant ring strain, making it prone to rearrangement. Under thermal or catalytic conditions, the cyclopropane ring can undergo isomerization. Mechanistic pathways for such transformations can involve the cleavage of a C-C bond within the ring to form a diradical or zwitterionic intermediate, which can then re-close to form an isomer or undergo further reaction.

Furthermore, ring expansion or contraction reactions are possible. For instance, in reactions analogous to the Favorskii rearrangement, the treatment with a base can lead to the formation of a cyclopropanone (B1606653) intermediate via an enolate, which can then rearrange. Depending on the subsequent bond cleavage, this can lead to the formation of products with either expanded (e.g., cyclobutanone (B123998) derivatives) or contracted (e.g., carboxylic acid derivatives after ring opening) carbon skeletons. The specific mechanistic pathway is highly sensitive to the reaction conditions and the substitution pattern on the cyclopropane ring.

Computational Chemistry Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding electronic effects on reactivity. For analogous systems, Density Functional Theory (DFT) and other high-level ab initio calculations have been instrumental.

Experimental Mechanistic Probes

Experimental techniques provide the physical data needed to validate or refute proposed mechanisms. Key methods include kinetic studies and the direct or indirect observation of short-lived intermediates.

Advanced Synthetic Applications and Derivatives of 2 Chloro 1 Cyclopropyl 2 Phenylethan 1 One

Utilization as a Versatile Building Block in Complex Molecule Synthesis

2-Chloro-1-cyclopropyl-2-phenylethan-1-one is recognized as a versatile small molecule scaffold and a key building block in the construction of more complex organic compounds. biosynth.com The high reactivity of the α-chloro position and the susceptibility of the carbonyl group to nucleophilic attack allow for a multitude of chemical transformations. These reactions enable chemists to introduce new functional groups and build intricate carbon skeletons.

The presence of the cyclopropyl (B3062369) group is of particular interest. Cyclopropane (B1198618) rings are prevalent in numerous natural products and pharmaceuticals due to their unique conformational properties and electronic character. As a synthetic building block, this compound provides a direct route for incorporating this valuable cyclopropyl ketone fragment into larger molecules. researchgate.net For instance, it can undergo photocatalytic [3+2] cycloadditions where the cyclopropane ring opens to form a distonic radical anion, which then reacts with alkene partners to create substituted cyclopentane (B165970) systems. nih.gov This highlights its utility in constructing complex carbocyclic frameworks. Furthermore, its ability to participate in Michael additions and various cycloaddition reactions opens up access to a wide range of functionalized cyclopropane derivatives. researchgate.net

Precursors for Chiral Alcohols and Enantiopure Compounds

The stereoselective reduction of the ketone functionality in this compound is a critical step in the synthesis of enantiomerically pure compounds. The resulting chiral chloro-alcohols are valuable intermediates for a variety of pharmaceuticals. sigmaaldrich.cn Biocatalysis, employing enzymes such as diketoreductases (DKR), has proven to be a highly effective method for achieving high enantioselectivity in the reduction of related α-chloroketones like 2-chloro-1-phenylethanone. researchgate.net

For example, wild-type diketoreductase can reduce 2-chloro-1-phenylethanone to the corresponding (R)-alcohol, while specific mutants of the enzyme can reverse the selectivity to produce the (S)-alcohol. researchgate.net This enzymatic approach offers high yields and excellent enantiomeric excess (ee). Another method involves the use of chiral oxaborolidine catalysts for the borane (B79455) reduction of phenacyl chloride (2-chloro-1-phenylethanone), which yields the chiral chloro-alcohol with an ee in the 93-97% range. taylorfrancis.com These methodologies are directly applicable to this compound, allowing for the controlled synthesis of its corresponding (R) and (S)-2-chloro-1-cyclopropyl-2-phenylethanols. These chiral alcohols are crucial building blocks for creating more complex, single-stereoisomer drugs. sigmaaldrich.cnfenjinbio.com

| α-Chloroketone Substrate | Method | Chiral Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Enzymatic Reduction (Diketoreductase Mutant) | (S)-2-Chloro-1-phenylethanol | 87.1% | researchgate.net |

| 2-Chloro-1-phenylethanone | Chiral Oxaborolidine Catalyzed Borane Reduction | Chiral 2-Chloro-1-phenylethanol (B167369) | 95-96% | taylorfrancis.com |

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The structural motifs present in this compound are found in various bioactive molecules, making it an ideal starting material or key intermediate in their synthesis.

This compound and its halogenated analogs are critical intermediates in the synthesis of Prasugrel, a potent antiplatelet agent used to reduce thrombotic cardiovascular events. asianpubs.orgnih.gov The synthesis of Prasugrel involves the condensation of a 2-halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone derivative with a tetrahydrothienopyridine core structure. asianpubs.orgwipo.int The α-halo-ketone structure is essential for the key alkylation step that connects the two main fragments of the final drug molecule. By starting with derivatives of this compound, various analogs of Prasugrel can be synthesized to explore structure-activity relationships and develop new antiplatelet therapies. asianpubs.orgnih.govnih.gov

This class of α-chloroketones serves as a precursor for imidazole-based antifungal agents like Tioconazole. nih.gov The synthesis of Tioconazole involves the use of 2-chloro-1-(2',4'-dichlorophenyl)ethanol as a key intermediate. google.comgoogle.com This chloro-alcohol is typically prepared by the reduction of the corresponding α-chloroketone. The subsequent reaction steps involve N-alkylation and O-alkylation with imidazole (B134444) and a substituted thiophene, respectively, to construct the final antifungal agent. google.com The versatility of this synthetic route allows for the creation of various Tioconazole derivatives by modifying the substituents on the phenyl ring of the initial α-chloroketone, which can lead to new antifungal compounds with improved efficacy or a broader spectrum of activity. nih.gov

In modern drug discovery, the generation of compound libraries is a crucial strategy for identifying new therapeutic leads. pressbooks.pub this compound is an excellent scaffold for developing such libraries due to its multiple reactive sites. The carbonyl group can be transformed into alcohols, imines, or other functional groups, while the reactive C-Cl bond allows for nucleophilic substitution reactions.

By systematically reacting the parent compound with a diverse set of reagents, a large and varied library of related molecules can be rapidly synthesized. nih.gov For instance, reaction with various amines, thiols, or alcohols can introduce a wide range of substituents at the chloro-position. Subsequent modifications of the ketone group further increase the molecular diversity. These focused libraries can then be screened against various biological targets, such as enzymes or receptors, to identify novel bioactive compounds for further development in medicinal chemistry. biosynth.compressbooks.pub

Derivatization for Structure-Reactivity Relationship Studies

The derivatization of this compound is a powerful tool for conducting structure-reactivity and structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—the phenyl ring, the cyclopropyl group, or by replacing the chlorine atom—researchers can probe how these changes affect the compound's chemical reactivity and the biological activity of its derivatives.

Introduction of Additional Functional Groups on the Phenyl Ring or Cyclopropyl Moiety

While specific literature detailing the functionalization of this compound is limited, the reactivity of the phenyl and cyclopropyl groups can be inferred from established principles of organic chemistry.

Functionalization of the Phenyl Ring:

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing cyclopropylcarbonyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. However, the directing effect can be influenced by the reaction conditions and the nature of the electrophile. Potential functionalizations could include:

Nitration: Introduction of a nitro group, typically at the meta position, can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivative can serve as a precursor for the synthesis of corresponding anilines.

Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. This would likely yield meta-substituted products.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring, classic Friedel-Crafts reactions, could introduce new carbon-carbon bonds. nih.gov These reactions are catalyzed by Lewis acids and would also be expected to favor substitution at the meta position. nih.govwikipedia.org

It is important to note that the α-chloro ketone functionality might be sensitive to the strong Lewis acids used in Friedel-Crafts reactions, potentially leading to side reactions. Careful optimization of reaction conditions would be necessary.

Functionalization of the Cyclopropyl Moiety:

Direct functionalization of the cyclopropyl ring without ring-opening is challenging due to the inherent strain of the three-membered ring. nih.govchemrxiv.org Most reactions involving cyclopropyl ketones lead to ring-opening. nih.govchemrxiv.org However, certain radical-based or transition-metal-catalyzed C-H activation strategies could potentially be employed to introduce substituents onto the cyclopropyl ring. These methods are at the forefront of synthetic chemistry and would require specific catalytic systems to achieve selective functionalization.

| Potential Functionalization Reaction | Reagents and Conditions | Expected Position of Substitution | Potential Derivative |

| Nitration | HNO₃, H₂SO₄ | meta on phenyl ring | 2-Chloro-1-cyclopropyl-2-(3-nitrophenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | meta on phenyl ring | 2-Chloro-1-(3-bromophenyl)-1-cyclopropylethan-1-one |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | meta on phenyl ring | 2-Chloro-1-(3-acetylphenyl)-1-cyclopropylethan-1-one |

Synthesis and Reactivity Studies of Halogenated Analogs (e.g., Fluoro- and Bromo-Derivatives)

The synthesis and reactivity of analogs of this compound where the chlorine atom is replaced by other halogens, such as fluorine and bromine, have been explored, particularly in the context of pharmaceutical synthesis.

Synthesis of Halogenated Analogs:

The synthesis of bromo- and fluoro-analogs can be achieved through various halogenation strategies. A Chinese patent describes a method for the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone. google.com The process involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form the ketone intermediate, which is then halogenated with a brominating agent. google.com This highlights a viable synthetic route to bromo- and fluoro-substituted analogs.

One notable example is the synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the production of the antiplatelet drug Prasugrel hydrochloride. innospk.com This underscores the pharmaceutical relevance of these halogenated derivatives.

Reactivity of Halogenated Analogs:

The reactivity of α-haloketones is significantly influenced by the nature of the halogen atom. Studies comparing the reactivity of α-fluoro, α-chloro, and α-bromo ketones have provided valuable insights.

In borohydride (B1222165) reductions of α-haloacetophenones, it was found that α-fluoroacetophenone is slightly less reactive than both α-chloroacetophenone and α-bromoacetophenone. nih.gov This counterintuitive result, where the most electronegative halogen leads to lower reactivity, is attributed to conformational effects. The optimal orbital overlap for nucleophilic attack on the carbonyl group requires the carbon-halogen bond to be orthogonal to the carbonyl group. This conformation is less favored in α-fluoro ketones, leading to a slightly higher energy barrier for the reaction. nih.gov

This suggests that 2-Fluoro-1-cyclopropyl-2-phenylethan-1-one would be slightly less reactive towards nucleophiles at the carbonyl carbon compared to its chloro and bromo counterparts. Conversely, the carbon-bromine bond is generally more labile than the carbon-chlorine bond, suggesting that 2-Bromo-1-cyclopropyl-2-phenylethan-1-one might be more reactive in nucleophilic substitution reactions at the α-carbon.

| Halogenated Analog | Synthetic Precursor | Key Application | Relative Reactivity (Carbonyl Reduction) |

| 2-Fluoro-1-cyclopropyl-2-phenylethan-1-one | 1-Cyclopropyl-2-phenylethan-1-one | Potential synthetic intermediate | Slightly lower than chloro-analog nih.gov |

| 2-Bromo-1-cyclopropyl-2-phenylethan-1-one | 1-Cyclopropyl-2-phenylethan-1-one | Intermediate for Prasugrel innospk.com | Higher than fluoro-analog nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.